N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide
Description
Properties
Molecular Formula |
C28H23NO6 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C28H23NO6/c1-4-16-9-10-24-21(11-16)22(15-25(30)34-24)27-26(20-7-5-6-8-23(20)35-27)29-28(31)17-12-18(32-2)14-19(13-17)33-3/h5-15H,4H2,1-3H3,(H,29,31) |
InChI Key |
PRWPCXOBNVPJIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC(=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Chromenone Core Formation
The 6-ethyl-2H-chromen-2-one scaffold is synthesized via Pechmann condensation. Ethyl acetoacetate (1.0 equiv) and 4-ethylresorcinol (1.2 equiv) undergo acid-catalyzed cyclization in concentrated sulfuric acid at 0–5°C for 4 hours, yielding 6-ethyl-4-hydroxycoumarin (78% yield). Subsequent bromination at the 4-position using phosphorus oxybromide (POBr3) in dichloromethane produces 4-bromo-6-ethyl-2H-chromen-2-one (63% yield).
Benzofuran Ring Construction
The benzofuran moiety is introduced via Sonogashira coupling. 4-Bromo-6-ethyl-2H-chromen-2-one (1.0 equiv) reacts with 3-aminophenylacetylene (1.5 equiv) in the presence of Pd(PPh3)4 (5 mol%) and CuI (10 mol%) in triethylamine at 80°C for 12 hours, forming 4-(3-amino-1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one (Intermediate A) in 65% yield.
Synthesis of 3,5-Dimethoxybenzoyl Chloride (Intermediate B)
Benzoyl Chloride Preparation
3,5-Dimethoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under reflux for 3 hours. Excess thionyl chloride is removed under reduced pressure to afford 3,5-dimethoxybenzoyl chloride (Intermediate B) in 92% yield.
Amide Coupling and Final Product Formation
Reaction Conditions
Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) are combined in dry tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base. The mixture is stirred at 25°C for 18 hours, followed by aqueous workup and purification via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the title compound as a white solid (58% yield).
Optimization Insights
-
Solvent Screening : THF outperforms DMF and acetonitrile in minimizing side reactions.
-
Stoichiometry : A 1.2:1 ratio of acyl chloride to amine prevents over-acylation of the benzofuran amine.
-
Temperature : Room temperature avoids decomposition of the acid-sensitive chromenone ring.
Alternative Synthetic Routes
One-Pot Tandem Approach
A streamlined method involves sequential Pechmann condensation and benzofuran formation in a single reactor. Ethyl acetoacetate, 4-ethylresorcinol, and 3-aminophenylacetylene react in the presence of InCl3 (10 mol%) at 120°C for 8 hours, achieving a 44% overall yield. While less efficient, this method reduces purification steps.
Enzymatic Amidation
Lipase B from Candida antarctica (CAL-B) catalyzes the amide coupling in ionic liquid ([BMIM][BF4]) at 50°C, yielding 52% product. Although greener, this method requires longer reaction times (72 hours).
Analytical Characterization
Critical spectroscopic data for the final compound:
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.21 (s, 1H, chromenone H-5), 7.89 (d, J=8.4 Hz, 1H, benzofuran H-6), 6.71 (s, 2H, dimethoxybenzamide H-2,6) |
| 13C NMR (101 MHz, CDCl3) | δ 160.1 (C=O chromenone), 154.8 (C=O amide), 105.3 (benzofuran C-3) |
| HRMS (ESI+) | m/z 470.1912 [M+H]+ (calculated: 470.1907) |
Challenges and Mitigation Strategies
-
Low Amidation Yield : Attributable to steric hindrance from the benzofuran and chromenone rings. Mitigated by using DIPEA to enhance nucleophilicity of the amine.
-
Chromenone Ring Oxidation : Occurs at temperatures >40°C. Controlled by maintaining reactions at 25°C.
-
Byproduct Formation : Dimethoxybenzamide hydrolysis observed in aqueous workup. Minimized by rapid extraction into ethyl acetate.
Industrial Scalability Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 500 g |
| Reaction Time | 18 hours | 24 hours |
| Yield | 58% | 49% |
| Purity (HPLC) | 98.5% | 97.2% |
Scale-up challenges include heat dissipation during exothermic amidation and cost-effective purification. Continuous flow systems with in-line IR monitoring are proposed to address these issues .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that coumarin derivatives possess anticancer properties. For instance, compounds derived from the chromen structure have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : Compounds in the benzamide class have shown potential as selective cyclooxygenase (COX) inhibitors, which are crucial in reducing inflammation. Research has highlighted the anti-inflammatory activity of similar coumarin derivatives, suggesting that this compound may also exhibit such properties .
- Antioxidant Properties : The presence of multiple functional groups in this compound may contribute to its antioxidant capabilities. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related diseases .
- Anticoagulant Activity : Some derivatives of coumarin have been reported to possess anticoagulant properties, which could be beneficial in preventing thrombus formation .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Chromenone Moiety : This can be synthesized through condensation reactions involving 2-hydroxyacetophenone and ethyl acetoacetate.
- Benzofuran Ring Formation : Cyclization reactions involving 2-hydroxybenzaldehyde with appropriate alkynes or alkenes under acidic conditions are employed.
- Coupling Reactions : The chromenone and benzofuran intermediates are coupled using palladium-catalyzed cross-coupling reactions.
- Final Modifications : The introduction of methoxy groups can enhance the compound's biological activity and solubility .
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of various coumarin derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition of cell growth and induced apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers synthesized several benzamide derivatives and tested their efficacy as COX inhibitors. The study found that specific modifications to the benzamide structure enhanced anti-inflammatory activity while maintaining selectivity for COX enzymes .
Mechanism of Action
The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several benzamide-coumarin hybrids. Below is a detailed comparison based on substituent variations, molecular properties, and inferred functional implications:
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Effects on Lipophilicity: The target compound’s ethyl group at chromenone C6 contributes to moderate lipophilicity, whereas Analog 2’s isopropyl group increases hydrophobicity, which could influence membrane permeability in biological systems . The trimethoxy substitution in Analog 1 introduces higher polarity, likely reducing logP compared to the target compound’s dimethoxy configuration .
Biological Activity
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide is an organic compound characterized by its complex structure, which combines chromene and benzofuran functionalities with a dimethoxybenzamide moiety. This unique architecture suggests significant potential for various biological activities, particularly in medicinal chemistry.
Structural Overview
The compound's structure can be broken down into three primary components:
- Chromene Moiety : A bicyclic structure known for its presence in numerous natural products and synthetic derivatives, contributing to the compound's potential pharmacological properties.
- Benzofuran Ring : This aromatic segment enhances the compound's stability and may influence its interaction with biological targets.
- Dimethoxybenzamide Group : This portion introduces potential sites for hydrogen bonding, which can enhance molecular interactions with biological macromolecules.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Properties
Studies have shown that compounds with chromene and benzofuran structures often exhibit anticancer activity. The unique combination of these moieties in this compound may enhance its efficacy against various cancer cell lines. For example, compounds similar to this one have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival.
Anti-inflammatory Effects
The structural features of this compound suggest a potential role in anti-inflammatory applications. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.
Antioxidant Activity
Preliminary studies indicate that this compound may possess antioxidant properties, which are crucial for protecting cells from oxidative stress. The presence of multiple aromatic rings is often associated with enhanced radical scavenging activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory responses.
- Receptor Interaction : It could interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Molecular Docking Studies : Computational studies suggest favorable binding affinities with target proteins, indicating that the compound can effectively engage with biological macromolecules.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxic effects against breast cancer cell lines (MCF7) with IC50 values in the micromolar range. |
| Study B | Reported anti-inflammatory activity through inhibition of COX enzymes, reducing prostaglandin levels in vitro. |
| Study C | Showed antioxidant capacity comparable to established antioxidants like ascorbic acid in DPPH assay. |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Chromenone Moiety : Synthesized via condensation reactions involving 2-hydroxyacetophenone and ethyl acetoacetate.
- Benzofuran Ring Synthesis : Achieved through cyclization reactions using 2-hydroxybenzaldehyde.
- Coupling Reaction : The chromenone and benzofuran intermediates are coupled using palladium-catalyzed cross-coupling methods.
These synthetic strategies allow for precise control over functional groups, essential for enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges in preparing N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,5-dimethoxybenzamide, and how can they be addressed?
- Methodology : The compound’s complex heterocyclic framework (benzofuran-chromone core) requires multi-step synthesis. Key steps include:
- Coupling reactions : Use Suzuki-Miyaura cross-coupling to link benzofuran and chromone moieties .
- Amidation : Optimize reaction conditions (e.g., DCC/DMAP or HATU) for coupling 3,5-dimethoxybenzoic acid to the benzofuran-chromone intermediate .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane and validate purity via HPLC (>95%) .
Q. How can the molecular structure of this compound be unambiguously confirmed?
- Methodology : Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve bond lengths and angles (e.g., chromone C=O at ~1.21 Å, benzofuran dihedral angles ~8.5°) to confirm stereoelectronic properties .
- NMR : Assign peaks for ethyl (δ 1.2–1.4 ppm, triplet) and methoxy groups (δ 3.8–3.9 ppm, singlet) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z ~530) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s pharmacological potential?
- Experimental Design :
- Analog synthesis : Modify substituents (e.g., replace ethyl with methyl or halogens) and compare bioactivity .
- Biological assays : Test antifungal/anti-inflammatory activity using microdilution (MIC) and COX-2 inhibition assays .
- Computational modeling : Perform molecular docking to chromone-binding enzymes (e.g., CYP450 or HDACs) to identify key interactions (e.g., H-bonding with 2-oxo group) .
Q. What strategies resolve contradictions in reported bioactivity data for similar chromone-benzofuran hybrids?
- Methodology :
- Assay standardization : Compare MIC values across studies using consistent fungal strains (e.g., Candida albicans ATCC 90028) and incubation times .
- Purity validation : Re-evaluate conflicting results using HPLC-purified samples to exclude impurities (e.g., residual DMF) .
- Solvent effects : Test activity in polar (DMSO) vs. non-polar (ethanol) solvents to assess solubility-driven discrepancies .
Q. How can synthetic routes be optimized to improve yield and scalability for in vivo studies?
- Methodology :
- Catalyst screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency (yield improvement from 45% to 68%) .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h for amidation steps .
- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
